molecular formula C23H22N4O6S2 B2633747 N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-35-9

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2633747
CAS No.: 851782-35-9
M. Wt: 514.57
InChI Key: LWXROPFWZRSMNR-UHFFFAOYSA-N
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Description

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with a wide range of potential applications in scientific research and industry. This compound is characterized by its intricate chemical structure, combining various functional groups that impart unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process generally starts with the formation of the pyrazole ring, which is then functionalized with a nitrophenyl group. Subsequent reactions introduce the tosyl and methanesulfonamide groups. Each step requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound often employs automated and continuous flow techniques to optimize efficiency and scalability. The use of catalytic processes and environmentally friendly solvents can enhance the sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo a variety of chemical reactions including:

  • Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions involve the use of reducing agents to potentially convert the nitrophenyl group to an amine.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

Common reagents include strong acids or bases for catalyzing substitutions, hydrogen gas or metal hydrides for reductions, and peroxides or other oxidizing agents for oxidation reactions. Reaction conditions often need to be carefully controlled to favor the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include a range of functionalized pyrazoles, sulfonamides, and aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules, serving as a building block in drug discovery and material science.

Biology

Biologically, it may exhibit various bioactive properties, making it a candidate for the development of pharmaceuticals or biochemical probes.

Medicine

In medicine, research could explore its potential as a therapeutic agent, particularly due to its structural complexity and ability to interact with various biological targets.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or nanomaterials, due to its diverse functional groups and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors, through binding or covalent modification. The pathways involved could include inhibition or activation of biological processes, depending on the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

  • N-(3-(5-(3-nitrophenyl)-1-mesyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • N-(3-(5-(3-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its specific combination of functional groups that provide a unique set of reactivity and interaction profiles. This uniqueness can translate into specific applications where these combined properties are advantageous.

This should give you a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to other similar compounds.

Properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6S2/c1-16-9-11-21(12-10-16)35(32,33)26-23(18-6-4-8-20(14-18)27(28)29)15-22(24-26)17-5-3-7-19(13-17)25-34(2,30)31/h3-14,23,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXROPFWZRSMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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